1-((4-Methylthiazol-2-yl)thio)propan-2-amine
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Overview
Description
1-((4-Methylthiazol-2-yl)thio)propan-2-amine is a chemical compound with the molecular formula C7H12N2S2. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylthiazol-2-yl)thio)propan-2-amine typically involves the reaction of 4-methylthiazole-2-thiol with 2-bromo-1-aminopropane under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((4-Methylthiazol-2-yl)thio)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-((4-Methylthiazol-2-yl)thio)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-((4-Methylthiazol-2-yl)thio)propan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in antimicrobial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylthiazol-2-yl)propan-1-amine: Similar structure but lacks the thioether linkage.
4-Methylthiazol-2-amine: Contains the thiazole ring but differs in the side chain structure
Uniqueness
1-((4-Methylthiazol-2-yl)thio)propan-2-amine is unique due to its thioether linkage, which imparts distinct chemical and biological properties. This linkage can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C7H12N2S2 |
---|---|
Molecular Weight |
188.3 g/mol |
IUPAC Name |
1-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-amine |
InChI |
InChI=1S/C7H12N2S2/c1-5(8)3-10-7-9-6(2)4-11-7/h4-5H,3,8H2,1-2H3 |
InChI Key |
UZNSSAPXTVVVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCC(C)N |
Origin of Product |
United States |
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